molecular formula C4H5N B1625082 Methacrylonitrile-d5 CAS No. 32376-01-5

Methacrylonitrile-d5

Cat. No.: B1625082
CAS No.: 32376-01-5
M. Wt: 72.12 g/mol
InChI Key: GYCMBHHDWRMZGG-KPAILUHGSA-N
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Description

Methacrylonitrile-d5 is a deuterated form of methacrylonitrile, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and distinct isotopic labeling. This compound has the molecular formula D2C=C(CD3)CN and a molecular weight of 72.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylonitrile-d5 can be synthesized through the deuteration of methacrylonitrile. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst in a reactor designed to handle high pressures and temperatures. The reaction is monitored to ensure the desired level of deuteration is achieved, and the product is purified to remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions: Methacrylonitrile-d5 undergoes various chemical reactions, including:

    Polymerization: this compound can polymerize to form poly(this compound), which is used in the production of specialty polymers.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form substituted products.

    Oxidation and Reduction: this compound can be oxidized to form methacrylic acid-d5 or reduced to form methacrylamide-d5.

Common Reagents and Conditions:

Major Products Formed:

    Polymerization: Poly(this compound)

    Addition Reactions: Substituted this compound derivatives

    Oxidation: Methacrylic acid-d5

    Reduction: Methacrylamide-d5

Scientific Research Applications

Methacrylonitrile-d5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of methacrylonitrile-d5 involves its participation in various chemical reactions due to the presence of the nitrile group and the double bond. The deuterium atoms provide stability and allow for detailed tracking in studies. The compound interacts with molecular targets through addition, polymerization, and substitution reactions, influencing the pathways involved in these processes .

Comparison with Similar Compounds

Methacrylonitrile-d5 is compared with other similar compounds such as:

    Methacrylonitrile: The non-deuterated form, which has similar reactivity but lacks the isotopic labeling.

    Acrylonitrile: A related compound with a similar structure but different reactivity due to the absence of the methyl group.

    Methyl methacrylate-d5: Another deuterated compound used in polymer production but with different functional groups.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise monitoring of chemical processes is required .

Properties

IUPAC Name

3,3-dideuterio-2-(trideuteriomethyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3/i1D2,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCMBHHDWRMZGG-KPAILUHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C#N)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467688
Record name Methacrylonitrile-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32376-01-5
Record name Methacrylonitrile-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32376-01-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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